molecular formula C15H12N4O2 B14812372 1H-indole-3-carbaldehyde (4-nitrophenyl)hydrazone

1H-indole-3-carbaldehyde (4-nitrophenyl)hydrazone

Cat. No.: B14812372
M. Wt: 280.28 g/mol
InChI Key: SZXLLFMXEKZWSA-LICLKQGHSA-N
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Description

1H-Indole-3-carbaldehyde (4-nitrophenyl)hydrazone is a hydrazone derivative synthesized by condensing 1H-indole-3-carbaldehyde with 4-nitrophenylhydrazine. Its structure combines an indole scaffold—a heterocyclic aromatic system with a bicyclic framework—with a hydrazone functional group (-NH-N=CH-) substituted by a nitro group at the para position of the phenyl ring.

Properties

Molecular Formula

C15H12N4O2

Molecular Weight

280.28 g/mol

IUPAC Name

N-[(E)-1H-indol-3-ylmethylideneamino]-4-nitroaniline

InChI

InChI=1S/C15H12N4O2/c20-19(21)13-7-5-12(6-8-13)18-17-10-11-9-16-15-4-2-1-3-14(11)15/h1-10,16,18H/b17-10+

InChI Key

SZXLLFMXEKZWSA-LICLKQGHSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(=CN2)/C=N/NC3=CC=C(C=C3)[N+](=O)[O-]

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)C=NNC3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

The synthesis of 1H-indole-3-carbaldehyde (4-nitrophenyl)hydrazone typically involves the condensation reaction between 1H-indole-3-carbaldehyde and 4-nitrophenylhydrazine. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the hydrazone linkage, and the product is then isolated by filtration and purified by recrystallization.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

1H-Indole-3-carbaldehyde (4-nitrophenyl)hydrazone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can convert the nitro group to an amino group using reducing agents like sodium borohydride or catalytic hydrogenation.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups under appropriate conditions.

Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1H-Indole-3-carbaldehyde (4-nitrophenyl)hydrazone has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of various heterocyclic compounds and as a reagent in multicomponent reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1H-indole-3-carbaldehyde (4-nitrophenyl)hydrazone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, its anticancer activity may involve the inhibition of cell proliferation and induction of apoptosis through the modulation of signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Hydrazone derivatives and indole-based compounds are widely studied for their biological and physicochemical properties. Below is a comparative analysis of key analogues:

Naringin-Derived Hydrazone (Compound 2a)

  • Structure: Derived from naringin (a flavonoid) via hydrazone formation.
  • Biological Activity :
    • Antibacterial: MIC = 62.5 µg/mL against tested bacterial strains .
    • Antioxidant: IC50 = 3.7 µg/mL (DPPH assay), outperforming other hydrazones in the study .
  • Key Feature: The flavonoid backbone contributes to radical stabilization, while the hydrazone group enhances metal chelation.

Para-Substituted Salicylaldehyde Phenylhydrazones (e.g., 3a)

  • Structure : Features a salicylaldehyde core with para-substituted phenylhydrazones.
  • Antioxidant Activity :
    • Comparable to BHA/BHT in DPPH and ABTS assays .
    • High ferrous ion chelation capacity, critical for inhibiting lipid peroxidation .
  • Key Feature : Electron-donating substituents (e.g., -OH, -OCH3) enhance radical scavenging.

1H-Indole-4-Carbaldehyde Derivatives

  • Structure : Indole derivatives with aldehyde groups at the 4-position.
  • Physicochemical Properties: Log Po/w (octanol-water partition coefficient): ~2.1 (calculated), indicating moderate lipophilicity . Solubility: ~0.1 mg/mL in aqueous solutions, influenced by substituents .
  • Key Feature : The position of the aldehyde group affects reactivity and interaction with biological targets.

5-Phenyl-1H-Indole-3-Carbaldehyde

  • Structure : Indole-3-carbaldehyde substituted with a phenyl group at the 5-position.

Data Table: Comparative Analysis of Hydrazones and Indole Derivatives

Compound Name Structure Highlights Biological Activity (Key Metrics) Physicochemical Properties
1H-Indole-3-carbaldehyde (4-nitrophenyl)hydrazone Indole-3-carbaldehyde + 4-nitrophenylhydrazine Antibacterial/Antioxidant: Data pending Predicted Log Po/w: ~2.5 (nitro increases lipophilicity)
Naringin-derived hydrazone (2a) Flavonoid-hydrazone hybrid MIC = 62.5 µg/mL; IC50 = 3.7 µg/mL Moderate solubility in polar solvents
Salicylaldehyde phenylhydrazone (3a) Salicylaldehyde + phenylhydrazine IC50 ≈ BHA/BHT; strong metal chelation High solubility due to phenolic -OH groups
1H-Indole-4-carbaldehyde Indole-4-carbaldehyde Biological data limited Log Po/w = 2.1; solubility = 0.1 mg/mL

Research Findings and Mechanistic Insights

Role of the Nitro Group

The 4-nitrophenyl group in the target compound introduces strong electron-withdrawing effects, which may:

  • Enhance oxidative stability by delocalizing electron density.
  • Improve antibacterial activity via increased membrane penetration (lipophilicity) .
  • Modulate antioxidant mechanisms by stabilizing radical intermediates .

Antioxidant Activity Trends

  • Hydrazones with electron-donating groups (e.g., -OH in salicylaldehyde derivatives) excel in radical scavenging but show weaker metal chelation than nitro-substituted analogs .
  • The nitro group may shift activity toward non-radical pathways (e.g., enzyme inhibition or redox cycling).

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